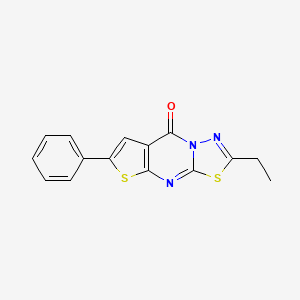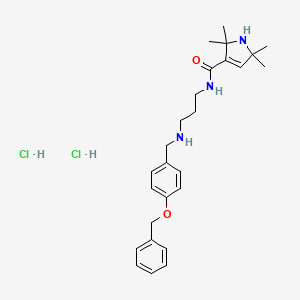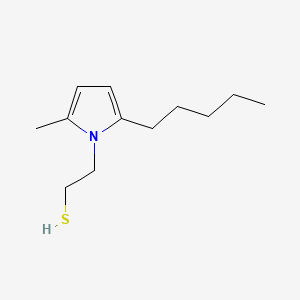
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Métodos De Preparación
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-pentylpyrrole with ethanethiol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound lacks the ethanethiol and pentyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-ethyl-1-methyl-: This compound features an ethyl group instead of a pentyl group, leading to variations in its physical and chemical behavior.
2-ethynyl-1-methyl-1H-pyrrole: This compound contains an ethynyl group, which significantly alters its reactivity compared to 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-.
Propiedades
Número CAS |
153687-02-6 |
|---|---|
Fórmula molecular |
C12H21NS |
Peso molecular |
211.37 g/mol |
Nombre IUPAC |
2-(2-methyl-5-pentylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-12-8-7-11(2)13(12)9-10-14/h7-8,14H,3-6,9-10H2,1-2H3 |
Clave InChI |
TXKHTBIOMVKBCL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(N1CCS)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


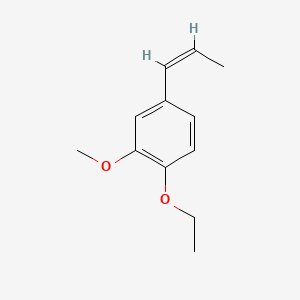
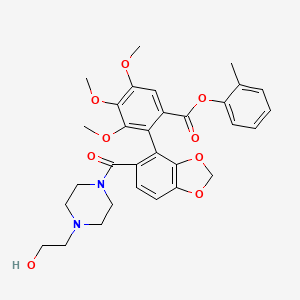
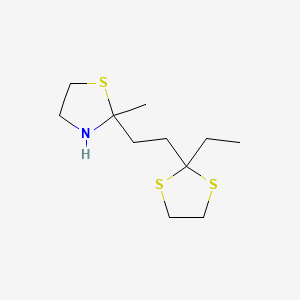

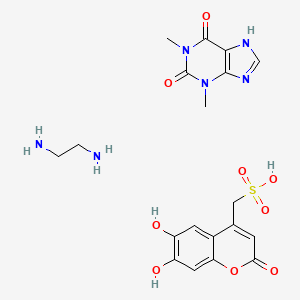
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)




![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)

